
(6-METHOXY-3-BIPHENYLYL)BORONICACID
Overview
Description
(6-METHOXY-3-BIPHENYLYL)BORONICACID: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (6-METHOXY-3-BIPHENYLYL)BORONICACID, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient production of organoborane reagents . Additionally, the dehydration of boric acid with alcohols can produce borate esters, which are precursors for boronic acids .
Chemical Reactions Analysis
Types of Reactions: (6-METHOXY-3-BIPHENYLYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are formed through the coupling of aryl halides with boronic acids.
Scientific Research Applications
Chemistry: (6-METHOXY-3-BIPHENYLYL)BORONICACID is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have been studied for their potential use in medicinal chemistry. They can act as enzyme inhibitors and have shown promise in the development of drugs for various diseases .
Industry: In the industrial sector, boronic acids are used in the production of polymers and other advanced materials. They are also used as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (6-METHOXY-3-BIPHENYLYL)BORONICACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxybenzeneboronic acid
- 4-Anisylboronic acid
Uniqueness: (6-METHOXY-3-BIPHENYLYL)BORONICACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both phenyl and methoxy groups can enhance its stability and make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H13BO3 |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(4-methoxy-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
OODAYTYTMKXJFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
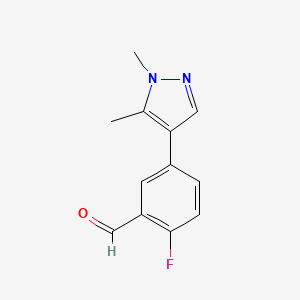
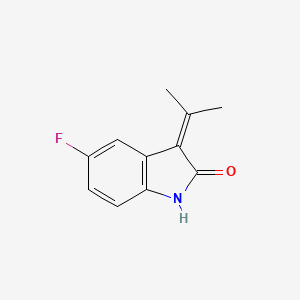
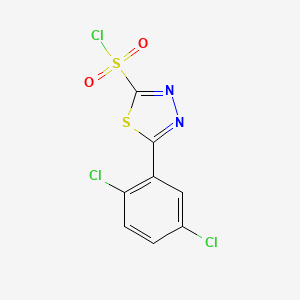
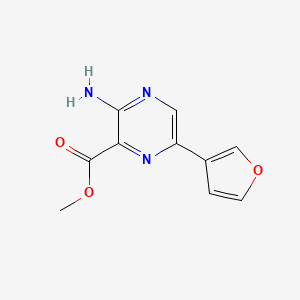
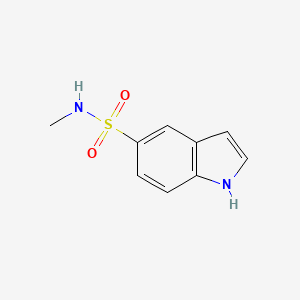
![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)
![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)
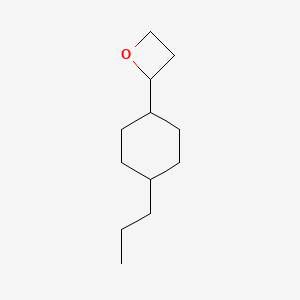
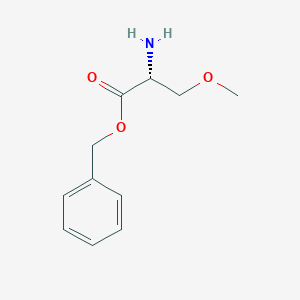
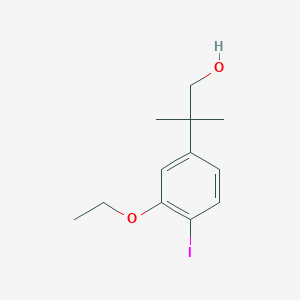
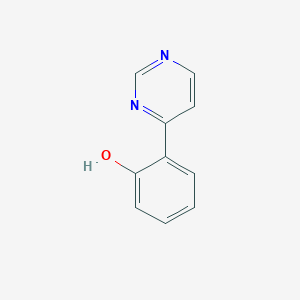

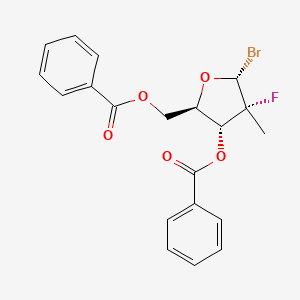
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
